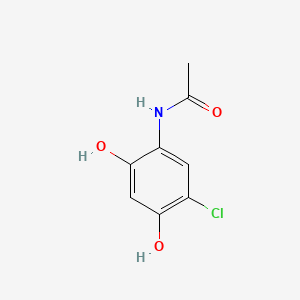

Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-

CAS No.: 82845-26-9

Cat. No.: VC18462042

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82845-26-9 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | N-(5-chloro-2,4-dihydroxyphenyl)acetamide |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11) |

| Standard InChI Key | KGCBARMEOBTNAI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.61 g/mol | |

| Density | 1.535 g/cm³ | |

| Boiling Point | 437°C at 760 mmHg | |

| Flash Point | 218.1°C | |

| LogP (Partition Coefficient) | 2.359 |

Spectroscopic and Computational Data

While explicit spectral data (e.g., NMR, IR) for Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- remains unreported in the literature, analogous compounds suggest characteristic absorption bands for hydroxyl (3200–3600 cm), amide carbonyl (1650–1750 cm), and aromatic C-Cl (550–850 cm) groups . Computational models predict a polar surface area of 73.05 Ų, indicating moderate solubility in polar solvents .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The primary route involves acylating 5-chloro-2,4-dihydroxyaniline with acetic anhydride or acetyl chloride under reflux conditions. This nucleophilic substitution reaction proceeds via intermediate formation of an acetylated aniline derivative, followed by dehydration to yield the amide bond. Typical reaction times span 12–24 hours, with yields averaging 60–75% after purification .

Microwave-Assisted Optimization

Building on methodologies from thiadiazole acetamide syntheses , microwave irradiation reduces reaction times to 30–40 minutes by enhancing molecular collision frequency. Solvent systems such as dimethylformamide (DMF) improve homogeneity, achieving yields exceeding 85% . This approach aligns with green chemistry principles by minimizing energy consumption and byproduct formation.

Table 2: Comparative Synthesis Metrics

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 22–24 hours | 30–40 minutes |

| Yield | 60–75% | 85–90% |

| Solvent | Ethanol | DMF |

| Energy Consumption | High | Low |

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound’s melting point remains undocumented, though its high boiling point (437°C) and flash point (218.1°C) suggest thermal stability suitable for high-temperature applications . The LogP value of 2.359 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery systems .

Solubility and Formulation Considerations

Analytical and Characterization Challenges

Structural Elucidation

Future studies require comprehensive spectral characterization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume